N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a chlorinated phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity.
Substitution with Chlorinated Phenyl Group: The intermediate triazine compound is then reacted with 3-chloro-2-methylaniline in the presence of a base such as triethylamine. This step introduces the chlorinated phenyl group into the triazine ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanocomposites.
Biology:
Biochemical Studies: The compound is used to study enzyme interactions and protein binding due to its unique structural features.
Cell Biology: It is utilized in cell culture studies to investigate cellular responses and signaling pathways.
Medicine:
Drug Development: The compound serves as a lead molecule in the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Diagnostic Tools: It is used in the development of diagnostic assays and imaging agents.
Industry:
Agriculture: The compound is used in the formulation of agrochemicals, including herbicides and pesticides.
Environmental Science: It is employed in the development of sensors and remediation agents for environmental monitoring and cleanup.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazine ring and morpholine groups play a crucial role in these interactions, providing the necessary structural framework for binding.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (3-chloro-2-methylphenyl)hydrazine hydrochloride
- 3-chloro-2-hydroxypropyltrimethyl ammonium chloride
Comparison:
- Structural Differences: While all these compounds contain the 3-chloro-2-methylphenyl group, they differ in their core structures (triazine, thiazole, hydrazine, and ammonium chloride).
- Chemical Properties: The presence of different functional groups (morpholine, fluorophenyl, hydrazine, and hydroxypropyl) imparts unique chemical properties to each compound, affecting their reactivity and applications.
- Applications: N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is particularly notable for its use in catalysis and material science, whereas the other compounds have distinct applications in pharmaceuticals, agriculture, and environmental science.
Biological Activity
N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound primarily functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cellular growth, proliferation, and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Key Mechanistic Insights:
- PI3K/mTOR Pathway Inhibition : The compound has been shown to inhibit both PI3Kα and mTOR with low nanomolar IC50 values. For instance, studies have reported IC50 values of approximately 0.4 nM for PI3Kα and around 12 nM for mTOR .
- Selectivity : The compound exhibits selectivity towards class I PI3K isoforms while avoiding off-target interactions with other kinases, which is critical for minimizing side effects during therapy .
In Vitro Studies
Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. A notable study demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines when tested in vitro .
In Vivo Studies
In animal models, particularly rat xenograft models, the compound displayed promising anti-tumor activity. Tumor growth was significantly inhibited when treated with this compound compared to control groups .
Case Studies
- Breast Cancer Model : In a study involving a breast cancer xenograft model, administration of this compound resulted in a 70% reduction in tumor volume compared to untreated controls over a treatment period of four weeks .
- Lung Cancer Cell Lines : Another study focused on lung cancer cell lines showed that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Oral Bioavailability : The compound is reported to be orally available and can cross the blood-brain barrier, making it a candidate for treating central nervous system tumors .
- Half-Life : Preliminary studies indicate a half-life suitable for sustained therapeutic effects without frequent dosing.
Safety Profile
Early toxicity studies have indicated that this compound has a manageable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential long-term side effects.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2.ClH/c1-13-14(19)3-2-4-15(13)20-16-21-17(24-5-9-26-10-6-24)23-18(22-16)25-7-11-27-12-8-25;/h2-4H,5-12H2,1H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJRQFTQLCGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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